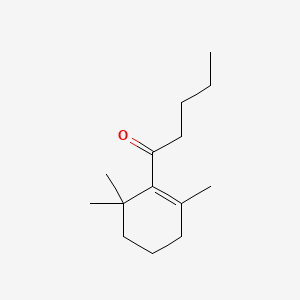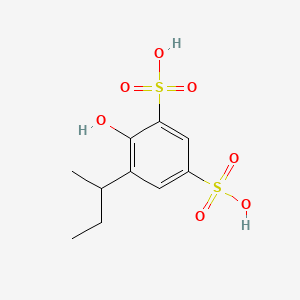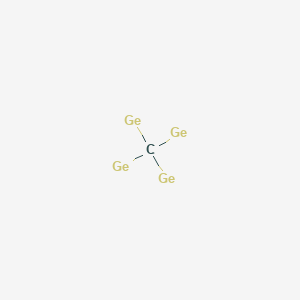![molecular formula C13H14O3 B14447585 Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate CAS No. 79705-98-9](/img/structure/B14447585.png)
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a phenyl ring, a prop-2-enoate group, and an oxopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The synthetic route can be summarized as follows:
Starting Material: 3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would typically include:
Feedstock Preparation: Purification of starting materials
Reaction: Esterification in a continuous flow reactor
Separation: Distillation to remove excess methanol and isolate the product
Purification: Crystallization or chromatography to achieve the desired purity
化学反応の分析
Types of Reactions
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution can introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 3-[4-(2-oxopropyl)phenyl]prop-2-enoic acid
Reduction: Methyl 3-[4-(2-hydroxypropyl)phenyl]prop-2-enoate
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic processes.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
類似化合物との比較
Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate can be compared with similar compounds such as:
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of an oxopropyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methyl group on the phenyl ring.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Features a hydroxy group on the phenyl ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
特性
CAS番号 |
79705-98-9 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C13H14O3/c1-10(14)9-12-5-3-11(4-6-12)7-8-13(15)16-2/h3-8H,9H2,1-2H3 |
InChIキー |
DCDQXLMOHXHCPJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC=C(C=C1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
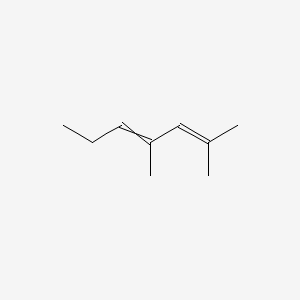
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)

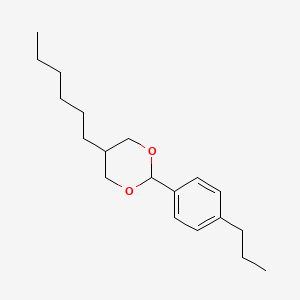
![1,2,3,4-Tetrahydrobenzimidazolo[2,1-b]quinazoline](/img/structure/B14447514.png)

![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)


